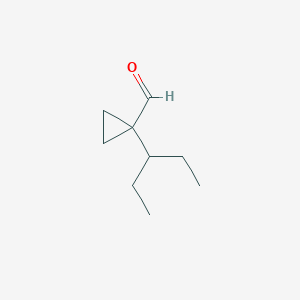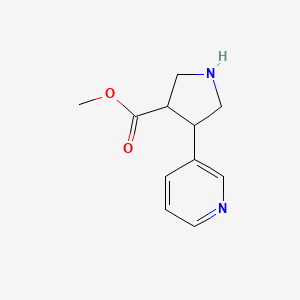
Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring substituted with a pyridine moiety, making it a valuable scaffold in medicinal chemistry due to its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for 8 hours. The product is obtained by concentrating the mixture under vacuum and recrystallizing from ethanol to afford a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
化学反応の分析
Types of Reactions: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the pyridine moiety’s electronic properties contribute to its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects .
類似化合物との比較
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring system, offering different pharmacological profiles.
Prolinol: A derivative of pyrrolidine with hydroxyl substitution, used in different therapeutic areas.
Uniqueness: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is unique due to its combination of a pyrrolidine ring and a pyridine moiety, which provides a distinct set of chemical and biological properties. This structural arrangement allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHADVUFHEQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
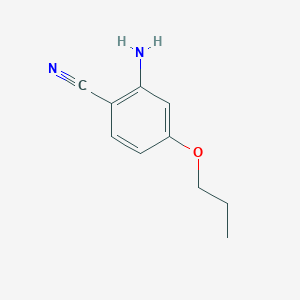


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)

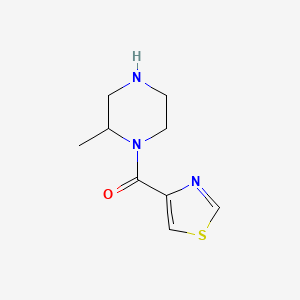
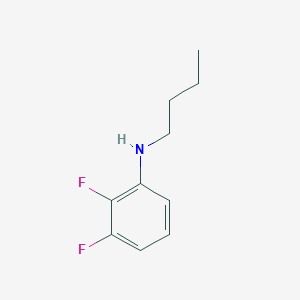
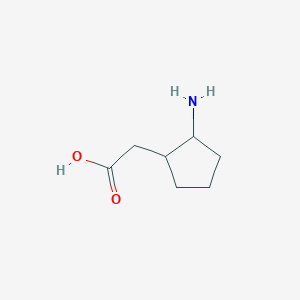
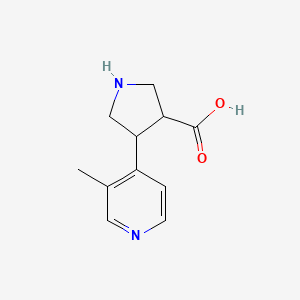
![3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13248902.png)
![2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)
